molecular formula C11H15NO5S B15282201 2-{4-[Methyl(methylsulfonyl)amino]phenoxy}propanoic acid

2-{4-[Methyl(methylsulfonyl)amino]phenoxy}propanoic acid

Katalognummer: B15282201
Molekulargewicht: 273.31 g/mol
InChI-Schlüssel: PPJOTUBOXZCSDX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-{4-[Methyl(methylsulfonyl)amino]phenoxy}propanoic acid is an organic compound with a complex structure that includes a phenoxy group, a propanoic acid moiety, and a methylsulfonyl amino group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-{4-[Methyl(methylsulfonyl)amino]phenoxy}propanoic acid typically involves multiple steps. One common method includes the reaction of 4-aminophenol with methylsulfonyl chloride to form 4-(methylsulfonyl)aminophenol. This intermediate is then reacted with 2-bromopropanoic acid under basic conditions to yield the final product. The reaction conditions often involve the use of solvents like dichloromethane and bases such as sodium hydroxide.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

2-{4-[Methyl(methylsulfonyl)amino]phenoxy}propanoic acid can undergo various chemical reactions, including:

    Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The nitro group, if present, can be reduced to an amino group.

    Substitution: The phenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate are commonly used.

    Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas are typical.

    Substitution: Bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are often employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylsulfonyl group can yield sulfone derivatives, while reduction of a nitro group can produce an amino derivative.

Wissenschaftliche Forschungsanwendungen

2-{4-[Methyl(methylsulfonyl)amino]phenoxy}propanoic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme inhibition and protein interactions.

    Industry: The compound is used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 2-{4-[Methyl(methylsulfonyl)amino]phenoxy}propanoic acid involves its interaction with specific molecular targets. The methylsulfonyl group can act as an electrophile, reacting with nucleophilic sites on proteins or enzymes. This interaction can inhibit enzyme activity or alter protein function, leading to various biological effects. The pathways involved may include inhibition of cyclooxygenase (COX) enzymes, which are targets for anti-inflammatory drugs.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-(4-Methylsulfonylphenyl)indole: This compound has similar structural features and is used in similar applications.

    4-(Methylsulfonyl)aminophenol: An intermediate in the synthesis of 2-{4-[Methyl(methylsulfonyl)amino]phenoxy}propanoic acid.

    2-Amino-4-(methylsulfonyl)benzoic acid: Another compound with a methylsulfonyl group, used in different contexts.

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity

Eigenschaften

Molekularformel

C11H15NO5S

Molekulargewicht

273.31 g/mol

IUPAC-Name

2-[4-[methyl(methylsulfonyl)amino]phenoxy]propanoic acid

InChI

InChI=1S/C11H15NO5S/c1-8(11(13)14)17-10-6-4-9(5-7-10)12(2)18(3,15)16/h4-8H,1-3H3,(H,13,14)

InChI-Schlüssel

PPJOTUBOXZCSDX-UHFFFAOYSA-N

Kanonische SMILES

CC(C(=O)O)OC1=CC=C(C=C1)N(C)S(=O)(=O)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.